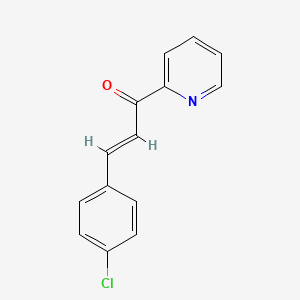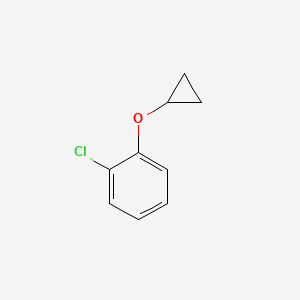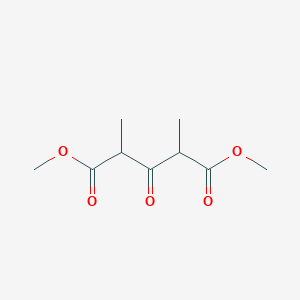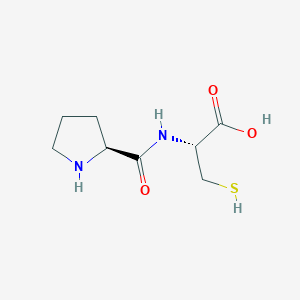![molecular formula C14H19N3O2 B11745067 4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11745067.png)
4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol is a complex organic compound that features a pyrazole ring attached to a benzene ring through an aminomethyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol typically involves multi-step organic reactions. One common method includes the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 3,5-dihydroxybenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学的研究の応用
4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
3,5-Dihydroxybenzylamine: Another precursor used in the synthesis.
4-(Aminomethyl)benzene-1,3-diol: A structurally similar compound with different substituents on the benzene ring.
Uniqueness
4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol is unique due to the specific combination of the pyrazole and benzene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C14H19N3O2 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC名 |
4-[[(1-ethyl-3-methylpyrazol-4-yl)methylamino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H19N3O2/c1-3-17-9-12(10(2)16-17)8-15-7-11-4-5-13(18)6-14(11)19/h4-6,9,15,18-19H,3,7-8H2,1-2H3 |
InChIキー |
ZQILFONGECLDCH-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)C)CNCC2=C(C=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2-Chloro-5-fluorophenyl)methyl]hydrazine](/img/structure/B11744992.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11745000.png)

![4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11745026.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745028.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11745030.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11745044.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11745047.png)
![2-Amino-3-{[(naphthalen-2-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B11745048.png)


![2-{[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11745080.png)

